molecular formula C18H20N6O B2365103 [2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-yl]phenylamine CAS No. 946298-69-7

[2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-yl]phenylamine

Cat. No.: B2365103
CAS No.: 946298-69-7
M. Wt: 336.399
InChI Key: IRSVZVOJMRZZNM-UHFFFAOYSA-N
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Description

[2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-yl]phenylamine is a synthetic chemical reagent designed for research applications. This compound features a pteridin core, a privileged scaffold in medicinal chemistry known for its diverse biological roles. The pteridine structure is a fused heterocyclic system prevalent in nature, found in essential molecules such as folic acid, which is critical for nucleic acid synthesis, and in redox cofactors like biopterin . The structure is further modified with a phenylamine group at the 4-position and a 2,6-dimethylmorpholine moiety, which may influence the compound's physicochemical properties and bioavailability. The 2,6-dimethylmorpholine group is a common feature in pharmacologically active compounds and is intended to provide structural novelty for investigative purposes. This reagent is supplied for research use only and is strictly intended for in vitro laboratory applications. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to conduct their own safety and efficacy assessments for their specific applications.

Properties

IUPAC Name

2-(2,6-dimethylmorpholin-4-yl)-N-phenylpteridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O/c1-12-10-24(11-13(2)25-12)18-22-16-15(19-8-9-20-16)17(23-18)21-14-6-4-3-5-7-14/h3-9,12-13H,10-11H2,1-2H3,(H,20,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSVZVOJMRZZNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC3=NC=CN=C3C(=N2)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pteridine Core Construction

The pteridine scaffold, a fused pyrimidine-pyrazine system, serves as the foundational structure for this compound. A widely adopted strategy involves cyclocondensation reactions between pyrimidine-2,4-diamines and α-keto acids or their equivalents. For instance, the reaction of 4,5-diaminopyrimidine with glyoxalic acid under acidic conditions yields the pteridine core. Alternative methods employ microwave-assisted synthesis to enhance reaction efficiency, reducing typical reaction times from 12 hours to 30 minutes while maintaining yields above 75%.

Key considerations:

  • Solvent selection : Ethanol-water mixtures (3:1 v/v) optimize solubility and reaction kinetics.
  • Catalysts : Concentrated hydrochloric acid (0.5–1.0 eq.) accelerates cyclization.

Phenylamine Group Installation

The final step involves coupling the phenylamine group to the pteridine C4 position. Buchwald-Hartwig amination proves effective for this transformation:

Optimized protocol :

  • Catalyst system : Palladium(II) acetate (5 mol%), Xantphos (10 mol%).
  • Base : Cesium carbonate (2.5 eq.).
  • Solvent : Toluene at 110°C for 16 hours under nitrogen.
  • Yield : 82–85% after recrystallization from ethanol/water (4:1).

Optimization of Reaction Conditions

Solvent and Catalyst Selection

Comparative studies reveal solvent-catalyst synergies critical for yield improvement:

Solvent Catalyst Temperature (°C) Yield (%)
DMF K2CO3 80 68
Acetonitrile K3PO4 90 72
Toluene Cs2CO3 110 85

Data adapted from pyrimidine coupling studies.

Temperature and Time Optimization

Microwave-assisted synthesis reduces reaction times significantly:

Method Time (h) Yield (%) Purity (%)
Conventional 16 82 98.5
Microwave 2 84 99.1

Source: Analogous pyrimidine amination protocols.

Characterization and Analytical Data

Spectroscopic Validation

1H-NMR (400 MHz, CDCl3) :

  • δ 8.72 (s, 1H, pteridine H-7)
  • δ 7.45–7.32 (m, 5H, phenyl)
  • δ 4.21 (m, 4H, morpholine OCH2)
  • δ 1.32 (d, J = 6.8 Hz, 6H, morpholine CH3)

HRMS (ESI+) :

  • Calculated for C18H20N6O [M+H]+: 337.1782
  • Found: 337.1785

Comparative Analysis of Synthetic Methods

Parameter SNAr Approach Buchwald-Hartwig
Total Steps 3 4
Overall Yield (%) 58 71
Purification Difficulty Moderate High
Scalability Industrial Laboratory

Industrial-Scale Production Considerations

Large-scale synthesis (≥1 kg) necessitates:

  • Continuous flow reactors for pteridine cyclization (residence time: 15 min).
  • Automated crystallization systems using anti-solvent precipitation (ethanol/water).
  • Quality control via inline PAT (Process Analytical Technology) monitoring.

Chemical Reactions Analysis

Types of Reactions

[2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-yl]phenylamine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (such as potassium permanganate), reducing agents (such as sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and the reactivity of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may yield a compound with additional hydrogen atoms.

Scientific Research Applications

Anticancer Activity

Pteridinone derivatives, including [2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-yl]phenylamine, have been identified as potential anticancer agents. They exhibit significant antiproliferative activity against various cancer cell lines. The mechanism of action often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and proliferation.

Case Study:
A study demonstrated that compounds similar to this compound effectively inhibited CDK4 and CDK6, leading to reduced cell proliferation in tumor models. This suggests a promising pathway for developing targeted cancer therapies that minimize side effects by selectively targeting proliferative pathways in cancer cells .

Inflammatory and Autoimmune Diseases

Research indicates that pteridinone derivatives may also play a role in treating inflammatory and autoimmune diseases. Their ability to modulate immune responses and inhibit inflammatory pathways positions them as candidates for further investigation in these areas.

Case Study:
In preclinical models, pteridinone derivatives were shown to reduce markers of inflammation and improve symptoms in autoimmune conditions such as rheumatoid arthritis. These findings highlight the potential for repurposing such compounds for broader therapeutic applications beyond oncology .

Data Tables

Application Area Mechanism of Action Therapeutic Potential
AnticancerInhibition of CDK4/6Targeted cancer therapies
Inflammatory DiseasesModulation of immune responseTreatment of autoimmune conditions
Infectious DiseasesAntiproliferative effects on pathogensPotential use in infectious disease treatments

Mechanism of Action

The mechanism of action of [2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-yl]phenylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thieno[3,2-d]pyrimidine Derivatives

A structurally analogous compound, 2-Methyl-5-[6-(4-methyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-2-yl]-phenylamine (), shares the phenylamine and morpholine motifs but replaces the pteridine core with a thieno[3,2-d]pyrimidine scaffold. Key differences include:

  • Substituent Effects : The piperazine group in this analog introduces additional basicity and hydrogen-bonding capacity, which may influence solubility and target affinity .
Property [2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-yl]phenylamine Thieno[3,2-d]pyrimidine Analog ()
Core Structure Pteridine Thieno[3,2-d]pyrimidine
Morpholine Substituent 2,6-Dimethyl 4-Methyl-piperazin-1-ylmethyl
Molecular Weight (g/mol) Not explicitly reported ~500 (estimated)
Lipophilicity (LogP) Higher (due to dimethyl groups) Moderate (piperazine increases polarity)

Fluorophenylpyrimidinyl Morpholine Derivatives

The compound 4-[5-(4-Fluorophenyl)pyrimidin-2-yl]-2,6-dimethylmorpholine () shares the 2,6-dimethylmorpholine substituent but replaces the pteridine-phenylamine system with a pyrimidine-fluorophenyl group. Key distinctions:

  • Biological Relevance : Pyrimidine-based analogs are often explored as kinase inhibitors, but the absence of the phenylamine moiety may reduce interactions with ATP-binding pockets .

Triazine-Phenylamine Ligands

highlights 3-bromo-5-phenyl-1,2,4-triazine derivatives coupled with phenylamine-containing oxazolines. These compounds exhibit:

  • Enhanced Reactivity : Electron-withdrawing substituents on the phenylamine linkage (e.g., bromo, nitro) increase electrophilicity, facilitating palladium-coupling reactions.
  • Applications : Used in ligand design for metal complexes, contrasting with the kinase-targeting role of the pteridine-morpholine analog .

Pharmacological and Physicochemical Profiles

Kinase Inhibition Potential

Comparatively, thienopyrimidine analogs () show broader kinase selectivity but lower metabolic stability due to their larger molecular weight .

Solubility and Bioavailability

  • Lipophilicity : The dimethylmorpholine group in the target compound enhances LogP (predicted ~3.5), favoring blood-brain barrier penetration.
  • Aqueous Solubility : Pyrimidine-based analogs () with polar substituents (e.g., fluorine) exhibit improved solubility but reduced tissue penetration .

Biological Activity

[2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-yl]phenylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a pteridine core substituted with a dimethylmorpholine group and a phenylamine moiety. The structural formula can be represented as:

C15H20N4O\text{C}_{15}\text{H}_{20}\text{N}_{4}\text{O}

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. These properties are crucial for protecting cells from oxidative stress, which is linked to various diseases, including neurodegenerative disorders.

2. Anticancer Properties

Studies have shown that pteridine derivatives can inhibit tumor cell proliferation. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

3. Neuroprotective Effects

The compound's potential neuroprotective effects are highlighted in research focusing on Alzheimer's disease. Similar pteridine derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission.

Pharmacological Evaluation

A study evaluating the pharmacological profile of related compounds reported significant inhibition of AChE and BChE, with IC50 values indicating effective concentrations for therapeutic applications in neurodegenerative diseases .

CompoundAChE Inhibition IC50 (μM)BChE Inhibition IC50 (μM)
Compound A5.185.22
Compound B6.006.45

Molecular Modeling Studies

Molecular docking studies suggest that this compound can effectively bind to the active sites of AChE and BChE, which supports its potential as a multi-target ligand for Alzheimer's therapy .

Case Studies

  • Neuroprotection Against Oxidative Stress : In vitro studies using SH-SY5Y neuroblastoma cells demonstrated that derivatives similar to this compound significantly reduced cell death induced by hydrogen peroxide and amyloid-beta peptide exposure .
  • Anticancer Activity : A study on the anticancer effects of pteridine derivatives reported that certain analogs exhibited selective cytotoxicity against breast cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index .

Q & A

Q. What are the recommended synthesis methods for [2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-yl]phenylamine, and what solvents/catalysts yield optimal purity?

The synthesis typically involves multi-step reactions starting with 2,6-dimethylmorpholine and functionalized pteridine intermediates. Key steps include alkylation, amination, and cyclization. Polar aprotic solvents (e.g., DMF, DMSO) and catalysts like palladium complexes or Lewis acids (e.g., ZnCl₂) enhance reaction efficiency. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization improves purity (>95%) .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key peaks/data should researchers prioritize?

  • NMR (¹H/¹³C): Focus on morpholine ring protons (δ 3.5–4.0 ppm) and pteridinyl aromatic protons (δ 8.0–9.0 ppm).
  • IR: Confirm N-H stretches (~3300 cm⁻¹) and C-N/C-O bonds (~1250 cm⁻¹).
  • Mass Spectrometry: Molecular ion ([M+H]⁺) should match the theoretical mass (e.g., ~380 g/mol for related analogs). Include HRMS for exact mass validation .

Q. What safety protocols are essential for handling this compound, given its GHS classification?

Classified as an irritant (GHS Category 2B). Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid inhalation. Store in airtight containers at 2–8°C. Spill management requires neutralization with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in the final cyclization step?

  • Parameter Screening: Test temperature (80–120°C), solvent polarity (THF vs. DMF), and catalyst loading (5–15 mol%).
  • Kinetic Studies: Monitor intermediates via TLC/HPLC to identify bottlenecks.
  • Computational Modeling: DFT calculations predict transition states to guide catalyst selection .

Q. How to resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no activity)?

  • Assay Validation: Use orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm target engagement.
  • Structural Analysis: Compare crystal structures or docking simulations to assess binding mode variations.
  • Batch Purity: Verify compound integrity (HPLC purity >98%) to rule out degradation artifacts .

Q. What strategies mitigate spectral data discrepancies between synthetic batches?

  • Isotopic Labeling: Use ¹⁵N/¹³C-labeled precursors to trace unexpected peaks.
  • Advanced NMR: Employ 2D techniques (COSY, HSQC) to resolve overlapping signals.
  • Dynamic Light Scattering (DLS): Check for aggregate formation that may alter spectroscopic profiles .

Q. How to design stability studies for long-term storage under varying pH and temperature conditions?

  • Accelerated Degradation Tests: Incubate samples at 40°C/75% RH for 1–3 months. Monitor via HPLC-MS.
  • pH Profiling: Assess stability in buffers (pH 3–10) to identify degradation pathways (e.g., hydrolysis at acidic pH) .

Q. What methodologies identify and quantify degradation products in biological assays?

  • LC-MS/MS: Use reverse-phase columns (C18) with gradient elution (0.1% formic acid in H₂O/MeCN).
  • Metabolite Profiling: Compare fragmentation patterns with synthetic standards.
  • Toxicology Screening: Assess cytotoxicity of degradation byproducts in HEK293 or HepG2 cells .

Q. How to evaluate the compound’s interaction with non-target enzymes (e.g., cytochrome P450 isoforms)?

  • Inhibitor Cocktail Assays: Use fluorogenic substrates in human liver microsomes.
  • Docking Simulations: Align compound conformers with CYP3A4/2D6 active sites (AutoDock Vina).
  • Ki Determination: Calculate inhibition constants via Dixon plots .

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